

Application Notes and Protocols for In Vivo Experimental Models in Tanshinone Studies

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Compound of Interest		
Compound Name:	Methyl Tanshinonate	
Cat. No.:	B091732	Get Quote

A Note on **Methyl Tanshinonate**: While the following protocols and data are based on extensive research into the in vivo applications of tanshinones, it is important to note that specific experimental data for **Methyl Tanshinonate** is limited in the current scientific literature. The primary focus of existing research has been on other major tanshinones such as Tanshinone IIA (Tan-IIA), Tanshinone I (Tan-I), and Cryptotanshinone (CRY). The experimental models and protocols detailed below for these related compounds can serve as a valuable starting point for researchers investigating **Methyl Tanshinonate**, with the caveat that optimization of dosages and treatment regimens may be necessary. One study has indicated the potential of **Methyl Tanshinonate** in anti-platelet aggregation activities[1].

I. Oncology Models

Tanshinones have demonstrated significant anti-cancer effects across various cancer types in preclinical in vivo models. These effects are often attributed to the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis.

Data Summary: Anti-Cancer Efficacy of Tanshinones in Vivo



Cancer Type	Animal Model	Tanshinone Derivative	Dosage and Administration	Key Findings
Breast Cancer	Nude mice with MDA-MB-435 xenografts	Acetyl Tanshinone IIA (ATA)	30 mg/kg, i.p., 3 times/week	Significantly inhibited tumor growth.[2]
Cervical Cancer	Athymic nude mice with cervical cancer xenografts	Tanshinone IIA	Not specified	66% reduction in tumor volume; decreased expression of PCNA.[3]
Lung Cancer	Nude mice with H1299 xenografts	Tanshinone I	200 mg/kg, oral gavage	Marked reduction in tumor weight, angiogenesis, and Aurora A expression.[4]
Prostate Cancer	DU145 xenograft mice	Tanshinone I	Not specified	Significantly reduced final tumor weight, induced apoptosis, and inhibited angiogenesis.[5]
Gastric Cancer	SCID mice with AGS xenografts	Tanshinone IIA	Not specified, treatment for 8 weeks	Significantly decreased expression of EGFR, IGFR, PI3K, AKT, and mTOR proteins. [3]
Pancreatic Cancer	BxPC3 xenograft tumor model	Tanshinone IIA	Not specified	Significantly suppressed tumor growth.[3]



Osteosarcoma

143B xenograft model

Tanshinone IIA Not specified proliferation, migration, and invasion.[3]

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of tanshinones.

1. Cell Culture:

- Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, H1299 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion.

2. Animal Model:

- Use female athymic nude mice (4-6 weeks old).
- Allow a one-week acclimatization period.

3. Tumor Implantation:

- Resuspend the cancer cells in sterile, serum-free media or PBS.
- Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 μL into the flank of each mouse.

4. Treatment Regimen:

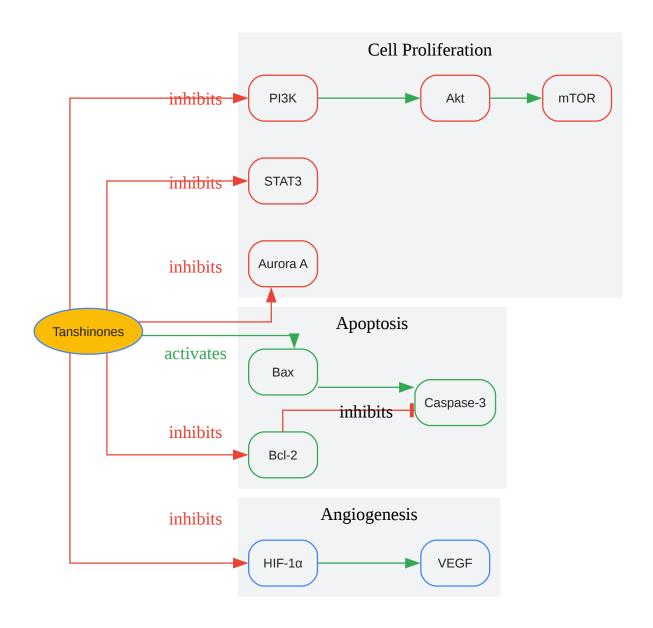
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Prepare the tanshinone derivative in a suitable vehicle (e.g., corn oil for oral gavage, or a solution for intraperitoneal injection).



- Administer the treatment as per the study design (e.g., daily oral gavage, intraperitoneal injections three times a week). The control group receives the vehicle only.
- 5. Efficacy Assessment:
- Measure tumor volume twice weekly using calipers (Volume = (length × width²)/2).
- Monitor body weight and general health of the animals.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for protein markers like PCNA, Aurora A, or members of the PI3K/Akt pathway).

Signaling Pathway: Tanshinone-Mediated Anti-Tumor Effects





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Tanshinone Anti-Cancer Signaling Pathways

II. Cardiovascular Models

Tanshinones have shown cardioprotective effects in models of myocardial ischemia-reperfusion injury and anti-platelet aggregation activity.





Data Summary: Cardioprotective Effects of Tanshinones

in Vivo

Condition	Animal Model	Tanshinone Derivative	Dosage and Administration	Key Findings
Myocardial Infarction	Rat	Tanshinone IIA	60 mg/kg/day, intragastrically	Attenuated pathological changes, improved heart function, reduced MCP-1 expression.[6]
Platelet Aggregation	Rat	Cryptotanshinon e	Not specified	Inhibited platelet aggregation in a concentration-dependent manner.[7]
Bleeding Time	Mouse	Cryptotanshinon e	10 mg/kg, i.p.	Significantly increased bleeding time.[8]
Clot Retraction	Mouse	Cryptotanshinon e	10 mg/kg, i.p.	Significantly decreased clot retraction.[8]
Platelet Aggregation	Newborn Piglets	Tanshinone IIA Sulfonate (STS)	0.1-10 mg/kg, intravenous	Impaired ex vivo collagen- stimulated platelet aggregation.[9]

Experimental Protocol: Rat Model of Myocardial Infarction

This protocol describes the induction of myocardial infarction in rats to study the cardioprotective effects of tanshinones.



1. Animal Model:

• Use male Sprague-Dawley or Wistar rats (250-300g).

2. Surgical Procedure:

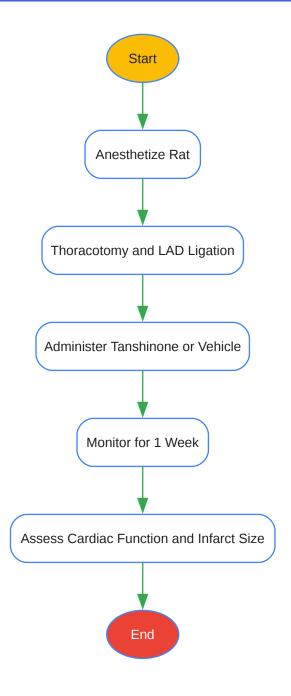
- Anesthetize the rat (e.g., with sodium pentobarbital).
- Intubate and ventilate the animal.
- Perform a left thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the discoloration of the ventricle.
- For ischemia-reperfusion models, release the ligature after a defined period (e.g., 30 minutes).
- Close the chest in layers.

3. Treatment:

- Administer the tanshinone derivative or vehicle via the desired route (e.g., intragastrically) at a predetermined time point (e.g., daily for one week post-surgery).
- 4. Assessment of Cardiac Function and Injury:
- Hemodynamics: Measure parameters like left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP) using a catheter inserted into the left ventricle.
- Infarct Size Measurement: At the end of the experiment, excise the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
- Biochemical Markers: Measure serum levels of cardiac enzymes such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
- Histology: Perform histological analysis to assess inflammation and fibrosis.

Experimental Workflow: Myocardial Infarction Model





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Workflow for Myocardial Infarction Study

III. Neurological Models

Tanshinones have demonstrated neuroprotective effects in various models of neurological disorders, including stroke and neurodegenerative diseases.





Data Summary: Neuroprotective Effects of Tanshinones

in Vivo

Condition	Animal Model	Tanshinone Derivative	Dosage and Administration	Key Findings
Focal Cerebral Ischemia	Mouse	Tanshinone IIA	5, 10, 20 mg/kg, i.p.	Significantly reduced infarct volume and improved neurological deficit.[10]
Hypoxia- Ischemia	Mouse	Tanshinone I	10 mg/kg, i.p.	Significant reduction in infarct volume and neuronal death.[11]
Parkinson's Disease	6-OHDA- lesioned mice	Tanshinone I	Not specified	Attenuated striatal oxidative stress and ameliorated dopaminergic neurotoxicity.[9]
Experimental Autoimmune Encephalomyeliti s (EAE)	Rat	Tanshinone IIA	Not specified	Improved clinical symptoms and reduced CNS inflammation and demyelination. [12]

Experimental Protocol: Mouse Model of Permanent Focal Cerebral Ischemia

This protocol details the middle cerebral artery occlusion (MCAO) model to investigate the neuroprotective effects of tanshinones against stroke.



1. Animal Model:

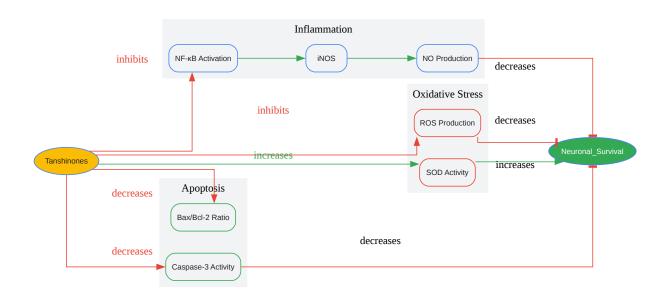
- Use male ICR mice (25-30g).
- 2. Surgical Procedure (MCAO):
- Anesthetize the mouse.
- Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Insert a nylon monofilament coated with silicone into the ICA to occlude the origin of the middle cerebral artery (MCA).
- For permanent MCAO, the filament is left in place. For transient MCAO, it is withdrawn after a specific period (e.g., 60 minutes).

3. Treatment:

- Administer the tanshinone derivative or vehicle (e.g., intraperitoneally) at specified times relative to the MCAO procedure (e.g., 30 minutes before).
- 4. Neurological Deficit Scoring:
- Evaluate neurological deficits at 24 hours post-MCAO using a standardized scale (e.g., a 0-5 point scale where 0 is no deficit and 5 is death).
- 5. Infarct Volume Measurement:
- At 24 hours post-MCAO, euthanize the mice and remove the brains.
- Slice the brain into coronal sections and stain with 2% TTC.
- Calculate the infarct volume as a percentage of the total brain volume.
- 6. Biochemical Analysis:
- Measure markers of oxidative stress in serum and brain tissue, such as malondialdehyde (MDA) content and superoxide dismutase (SOD) activity.
- Assess inflammatory markers like nitric oxide (NO) content and inducible nitric oxide synthase (iNOS) expression in brain tissue.



Signaling Pathway: Neuroprotective Mechanisms of Tanshinones



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Neuroprotective Signaling of Tanshinones

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Methodological & Application





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